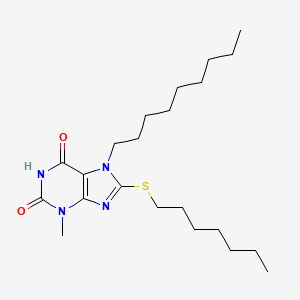
8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione is a synthetic organic compound with the molecular formula C22H38N4O2S. It belongs to the class of purine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a heptylsulfanyl group at the 8-position, a methyl group at the 3-position, and a nonyl group at the 7-position of the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions
Purine Core Synthesis: The purine core can be synthesized from simple precursors such as urea and cyanoacetic acid through cyclization reactions.
Introduction of Heptylsulfanyl Group: The heptylsulfanyl group can be introduced via nucleophilic substitution reactions using heptylthiol and appropriate leaving groups.
Methylation: The methyl group at the 3-position can be introduced using methyl iodide in the presence of a base such as potassium carbonate.
Nonyl Group Addition: The nonyl group can be added through alkylation reactions using nonyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring, potentially leading to dihydropurine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides, thiols, and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropurine derivatives.
Substitution: Various alkylated or thiolated purine derivatives.
Wissenschaftliche Forschungsanwendungen
8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purines.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Heptylsulfanyl-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione
- 8-Heptylsulfanyl-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione
- 8-Heptylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione
Uniqueness
8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The nonyl group at the 7-position and the heptylsulfanyl group at the 8-position contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C22H38N4O2S |
|---|---|
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
8-heptylsulfanyl-3-methyl-7-nonylpurine-2,6-dione |
InChI |
InChI=1S/C22H38N4O2S/c1-4-6-8-10-11-12-14-16-26-18-19(25(3)21(28)24-20(18)27)23-22(26)29-17-15-13-9-7-5-2/h4-17H2,1-3H3,(H,24,27,28) |
InChI-Schlüssel |
TXKDZAOZHQOIBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCN1C2=C(N=C1SCCCCCCC)N(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B11999181.png)


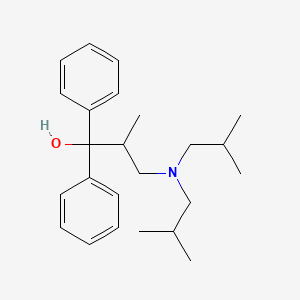


![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B11999198.png)
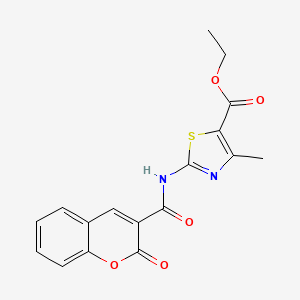
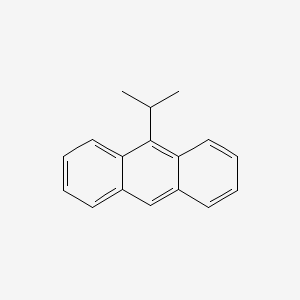
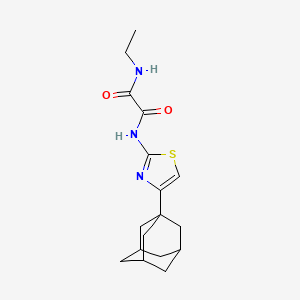

![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11999241.png)


